2-Hexanoyloxazole

Description

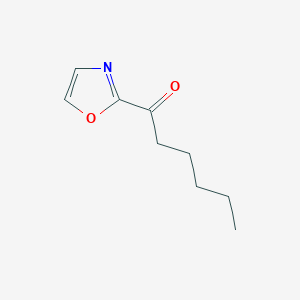

Structure

3D Structure

Propriétés

IUPAC Name |

1-(1,3-oxazol-2-yl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-2-3-4-5-8(11)9-10-6-7-12-9/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDURLTQSHCMKHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642035 | |

| Record name | 1-(1,3-Oxazol-2-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-30-0 | |

| Record name | 1-(2-Oxazolyl)-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 2 Hexanoyloxazole Transformations

Reactivity of the Oxazole (B20620) Ring in 2-Hexanoyloxazole

The oxazole ring, an aromatic heterocycle containing oxygen and nitrogen, exhibits a unique reactivity pattern influenced by the electron-withdrawing nature of the hexanoyl group at the C2 position.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution on the oxazole ring is generally challenging. However, the presence of activating, electron-donating groups can facilitate this type of reaction. noteskarts.com For oxazoles, electrophilic attack preferentially occurs at the C5 position. noteskarts.com In the case of this compound, the acyl group at C2 is electron-withdrawing, which deactivates the ring towards electrophilic substitution, making such reactions less favorable.

Nucleophilic Attack on the Oxazole Ring and its Substituent Effects

The oxazole ring in this compound is susceptible to nucleophilic attack, particularly at the C2 and C5 positions. The electron-deficient nature of the C2 carbon, exacerbated by the attached hexanoyl group, makes it a prime target for nucleophiles. noteskarts.compharmaguideline.com However, nucleophilic attack on the oxazole ring can often lead to ring cleavage rather than simple substitution. pharmaguideline.com

The presence of a good leaving group at the C2 position facilitates nucleophilic aromatic substitution. wikipedia.orgcutm.ac.in For instance, a halogen atom at C2 can be readily displaced by a nucleophile. pharmaguideline.com The hexanoyl group itself is not a typical leaving group in this context. Instead, nucleophilic attack is more likely to occur at the carbonyl carbon of the hexanoyl side chain.

Studies on related 2-acyloxazoles have shown that their reaction with Grignard reagents can lead to the formation of tertiary alcohols via attack at the carbonyl group, while the oxazole ring remains intact. acs.orgnih.gov This highlights the directing effect of the acyl substituent.

Protonation and Deprotonation Equilibria and Their Influence on Reactivity

Oxazoles are weak bases, with the conjugate acid of oxazole having a pKa of 0.8. wikipedia.org Protonation occurs at the nitrogen atom (N3). pharmaguideline.comtandfonline.com This protonation increases the electrophilicity of the ring, potentially influencing its reactivity towards nucleophiles. The equilibrium between the protonated and unprotonated forms is dependent on the pH of the medium. reddit.com

Deprotonation of oxazoles can occur at the C2 position, especially when treated with a strong base. wikipedia.orgcutm.ac.in This deprotonation is often accompanied by ring-opening to form an isonitrile intermediate. pharmaguideline.comcutm.ac.in The presence of the electron-withdrawing hexanoyl group at C2 in this compound would make this deprotonation more challenging compared to an unsubstituted oxazole. The choice of a suitable base is crucial for achieving deprotonation without unwanted side reactions. chemistrysteps.com A base is considered suitable if its conjugate acid has a higher pKa than the acid it is deprotonating. chemistrysteps.com

Reactions Involving the Hexanoyl Side Chain

The hexanoyl side chain offers additional sites for chemical transformations, independent of the oxazole ring's reactivity.

Transformations of the Carbonyl Group and Alkyl Chain

The carbonyl group of the hexanoyl side chain is a key reactive center. It can undergo nucleophilic addition reactions with various nucleophiles. For example, reaction with Grignard reagents or organolithium compounds can convert the ketone into a tertiary alcohol. acs.orgnih.gov

The alkyl chain of the hexanoyl group can also undergo reactions typical of alkanes, although these are generally less facile than reactions at the carbonyl group or on the oxazole ring.

Pericyclic Reactions and Cycloaddition Chemistry

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orguomustansiriyah.edu.iq Oxazoles can participate as the diene component in Diels-Alder reactions, a type of [4+2] cycloaddition, to form pyridine (B92270) derivatives. pharmaguideline.comwikipedia.org These reactions are a well-established route to pyridines. wikipedia.org The reaction involves the oxazole reacting with a dienophile, such as an electrophilic alkene. wikipedia.org The presence of electron-donating substituents on the oxazole ring can facilitate these cycloaddition reactions. pharmaguideline.com Given the electron-withdrawing nature of the hexanoyl group in this compound, its participation as a diene in a standard Diels-Alder reaction might be less favorable.

The outcome and feasibility of pericyclic reactions are governed by the principles of orbital symmetry, often referred to as the Woodward-Hoffmann rules. libretexts.orgchemistrydocs.com These reactions can be initiated either thermally or photochemically, and the conditions often dictate the stereochemical outcome of the product. libretexts.orguomustansiriyah.edu.iq

Reaction Kinetics and Thermodynamic Profiles

The rate and energy changes associated with reactions of this compound are fundamental to its chemical characterization. This section explores the determination of rate laws for its key transformations and analyzes the energetic requirements and transition state structures that govern its reactivity.

Determination of Rate Laws for Key Transformations

A rate law is a mathematical expression that describes the relationship between the rate of a chemical reaction and the concentration of its reactants. libretexts.org For a given transformation of this compound, the rate law must be determined experimentally. libretexts.org A common method for this is the method of initial rates, where the initial reaction rate is measured across several trials while systematically varying the initial concentration of each reactant. libretexts.org

Consider the acid-catalyzed hydrolysis of this compound to yield oxazole-2(3H)-one and hexanoic acid. The general form of the rate law would be:

Rate = k[this compound]m[H+]n

Here, k is the rate constant, and m and n are the reaction orders with respect to this compound and the acid catalyst (H+), respectively. libretexts.org The exponents m and n are determined by analyzing how changes in the initial concentrations affect the initial rate. youtube.com For instance, if doubling the concentration of this compound while keeping the catalyst concentration constant results in a quadrupling of the reaction rate, the reaction is second order with respect to this compound (m=2). libretexts.org If doubling the catalyst concentration doubles the rate, the reaction is first order with respect to the catalyst (n=1). askfilo.com

The following interactive table presents hypothetical experimental data for determining the rate law of this hydrolysis reaction.

| Experiment | Initial [this compound] (M) | Initial [H⁺] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 2.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 5.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 5.0 x 10⁻⁵ |

From this data:

Comparing Experiments 1 and 2, doubling the concentration of this compound while keeping [H⁺] constant doubles the rate (5.0 x 10⁻⁵ / 2.5 x 10⁻⁵ = 2). This indicates the reaction is first order with respect to this compound (m=1).

Comparing Experiments 1 and 3, doubling the concentration of H⁺ while keeping [this compound] constant doubles the rate (5.0 x 10⁻⁵ / 2.5 x 10⁻⁵ = 2). This indicates the reaction is first order with respect to H⁺ (n=1).

Activation Energies and Transition State Analysis

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur. ox.ac.uk It represents the energy barrier that reactants must overcome to form products. This barrier corresponds to the energy of the activated complex, or transition state, which is a transient, high-energy arrangement of atoms that exists as bonds are breaking and forming.

The relationship between the rate constant (k), temperature (T), and activation energy is described by the Arrhenius equation. stackexchange.com By measuring the rate constant at different temperatures, the activation energy can be calculated. thoughtco.com

Hypothetical Activation Energies for this compound Hydrolysis

| Condition | Activation Energy (Ea) (kJ/mol) | Relative Rate |

|---|---|---|

| Uncatalyzed | 95 | Slow |

Theoretical and computational chemistry provides significant insight into the structure of transition states. aip.org For reactions involving oxazole derivatives, such as the ring-opening of 5-alkoxy-2-aminooxazoles, the stability of the transition state is heavily influenced by the electronic properties of the substituents. oup.com Electron-donating groups can stabilize the developing positive charge in a transition state, lowering the activation energy. oup.com In the case of the hydrolysis of this compound, the transition state for the rate-determining step would involve a tetrahedral intermediate formed by the nucleophilic attack of water on the carbonyl carbon of the hexanoyl group. Computational models can be used to calculate the energy of this transition state, confirming the reaction pathway and the magnitude of the activation energy barrier. capes.gov.brresearchgate.net

Stereochemical Aspects of this compound Reactions

While this compound itself is an achiral molecule, its reactions can lead to the formation of chiral products, making stereochemistry a critical consideration. The introduction of a new chiral center can occur through reactions at either the oxazole ring or the hexanoyl side chain.

For example, if a reaction introduces a substituent at the 4- or 5-position of the oxazole ring, a chiral center could be created. The stereochemical outcome of such a reaction—whether it produces a single enantiomer, a pair of enantiomers (a racemic mixture), or a mixture of diastereomers—depends on the reaction mechanism and the presence of other chiral influences. researchgate.net

The synthesis of substituted oxazoles often relies on chiral precursors, such as N-acyl-β-hydroxyamino acids. uminho.pt In these cases, the stereochemistry of the starting material can direct the formation of a specific stereoisomer of the product. For instance, the cyclization of an N-acyldehydroaminobutyric acid derivative, which can be prepared from the amino acid threonine, can proceed with stereochemical control. uminho.pt

Furthermore, reactions involving the oxazole ring itself, such as Diels-Alder cycloadditions where the ring acts as a diene, have significant stereochemical implications. The approach of the dienophile to the two faces of the oxazole ring can lead to different diastereomeric products. Theoretical studies on related heterocyclic systems can predict the favored stereochemical pathway by analyzing the energies of the diastereomeric transition states. aip.orgresearchgate.net

Advanced Spectroscopic Analysis in 2 Hexanoyloxazole Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 2-Hexanoyloxazole, ¹H and ¹³C NMR would provide definitive information on the connectivity of atoms, while more advanced techniques can reveal details about its three-dimensional shape and dynamic behavior.

The ¹H NMR spectrum of this compound would present several distinct signals corresponding to the protons on the oxazole (B20620) ring and the hexanoyl chain. The protons on the oxazole ring (at positions 4 and 5) would appear in the aromatic region, typically downfield due to the deshielding effect of the heterocyclic ring. Their specific chemical shifts and coupling constants (J-values) would confirm their relative positions. The protons of the hexanoyl chain would appear in the aliphatic region, with predictable splitting patterns based on their neighboring protons (n+1 rule). udel.edu

The protons on the α-carbon (C2') of the hexanoyl chain, being adjacent to the electron-withdrawing carbonyl group, would be the most downfield of the aliphatic signals. The terminal methyl group (C6') would appear as a triplet at the most upfield position. The methylene (B1212753) protons (C3', C4', C5') would likely present as complex, overlapping multiplets.

Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on typical chemical shifts for oxazole and acyl chain moieties. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-4 | ~7.2-7.5 | d (doublet) | ~125-130 |

| H-5 | ~7.8-8.1 | d (doublet) | ~138-142 |

| C-2 | - | - | ~158-162 |

| C-4 | - | - | ~125-130 |

| C-5 | - | - | ~138-142 |

| C-2' (α-CH₂) | ~2.5-2.8 | t (triplet) | ~30-35 |

| C-3' (β-CH₂) | ~1.6-1.8 | sextet | ~24-28 |

| C-4' (γ-CH₂) | ~1.3-1.5 | m (multiplet) | ~30-34 |

| C-5' (δ-CH₂) | ~1.3-1.5 | m (multiplet) | ~22-25 |

| C-6' (ε-CH₃) | ~0.8-1.0 | t (triplet) | ~13-15 |

| C-1' (C=O) | - | - | ~170-175 |

Conformational Analysis: The oxazole ring is planar, but rotation around the C2-O and O-C1' single bonds allows for different conformations. Nuclear Overhauser Effect (NOE) experiments, such as NOESY, could be used to probe the spatial proximity between the oxazole ring protons (H-4, H-5) and the α-methylene protons (C2'-H) of the hexanoyl chain. This data helps determine the preferred orientation of the acyl chain relative to the ring, which is crucial for understanding its interaction with biological targets. auremn.org.brfrontiersin.org Computational modeling is often used alongside NMR data to calculate the energies of different conformers and predict the most stable three-dimensional structure. frontiersin.org

Dynamic NMR (DNMR) techniques are used to study chemical processes that occur on the NMR timescale, such as conformational changes or tautomerism. mdpi.comsavemyexams.com For this compound, variable temperature (VT) NMR studies could reveal information about the rotational barrier around the C2-O bond. At low temperatures, if the rotation is slow, separate signals for different conformers might be observable. As the temperature increases, these signals would broaden and eventually coalesce into a single, averaged signal, allowing for the calculation of the energy barrier for the rotation. researchgate.net While significant prototropic tautomerism is not expected for the stable oxazole ring itself, DNMR could be employed to study any potential intermolecular exchange processes if the compound were in a reactive environment. savemyexams.com

Elucidation of Complex Spin Systems and Conformational Analysis

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features. slideshare.net

High-Resolution Mass Spectrometry (HRMS) measures the m/z to several decimal places, allowing for the calculation of a compound's exact mass. nih.govosti.gov From this exact mass, a unique molecular formula can be determined, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₁₀H₁₅NO₂), HRMS would be used to confirm its elemental composition with high accuracy, a critical step in its definitive identification. rsc.org

Predicted HRMS Data for this compound

| Formula | Calculated Monoisotopic Mass | Ion Species | Predicted Exact m/z |

| C₁₀H₁₅NO₂ | 181.1103 u | [M+H]⁺ | 182.1176 |

| C₁₀H₁₅NO₂ | 181.1103 u | [M+Na]⁺ | 204.0995 |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (parent ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (daughter ions) provide a "fingerprint" that reveals the molecule's structure. nih.govtutorchase.com

For this compound, the fragmentation would likely follow predictable pathways for esters and N-heterocycles. wpmucdn.comlibretexts.org Key fragmentation events would include:

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the oxygen atom of the oxazole ring, leading to a hexanoyl cation ([C₆H₁₁O]⁺, m/z 99) and a 2-hydroxyoxazole radical, or cleavage to form a 2-oxazolyl cation ([C₃H₂NO]⁺, m/z 68) and a hexanoic acid radical.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain, involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond. This would result in the loss of a neutral butene molecule (C₄H₈) and the formation of a characteristic fragment ion.

Ring Fragmentation: Cleavage of the oxazole ring itself, which can produce characteristic ions that help confirm the heterocyclic core.

Predicted Key MS/MS Fragments for this compound ([M+H]⁺ = 182.1)

| Predicted m/z | Possible Fragment Structure / Identity | Fragmentation Pathway |

| 113.08 | [C₆H₁₃O]⁺ | Loss of oxazole ring |

| 99.08 | [C₅H₁₁CO]⁺ (Hexanoyl cation) | Cleavage of C-O ester bond |

| 83.05 | [C₃H₂NO]⁺ + H₂O | Fragment of the oxazole ring |

| 71.08 | [C₅H₁₁]⁺ (Pentyl cation) | Loss of CO from hexanoyl fragment |

| 68.02 | [C₃H₂NO]⁺ (2-Oxazolyl cation) | Cleavage of C-O ester bond |

High-Resolution Mass Spectrometry for Molecular Formula Determination

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. triprinceton.org A change in dipole moment during a vibration results in an IR-active band, while a change in polarizability results in a Raman-active band. scm.com Together, they provide a detailed fingerprint of the functional groups present.

For this compound, the spectra would be dominated by vibrations from the carbonyl group, the oxazole ring, and the alkyl chain.

C=O Stretch: A very strong and sharp absorption band in the IR spectrum, typically around 1740-1760 cm⁻¹ for an ester attached to an aromatic-like ring.

Oxazole Ring Vibrations: The C=N and C=C stretching vibrations within the oxazole ring would appear in the 1500-1650 cm⁻¹ region. nih.gov C-O-C stretching modes of the ring and the ester linkage would be found in the 1000-1300 cm⁻¹ region. nih.gov

Alkyl Chain Vibrations: C-H stretching vibrations of the hexanoyl chain would produce strong bands in the 2850-3000 cm⁻¹ region. CH₂ and CH₃ bending (scissoring, rocking) vibrations would appear in the 1350-1470 cm⁻¹ range.

While IR spectroscopy is excellent for polar functional groups like C=O, Raman spectroscopy is often better for the non-polar C-C and C=C bonds of the backbone and ring, providing complementary information. triprinceton.orgspectroscopyonline.com

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850-3000 | Strong | Strong |

| C=O Stretch | Ester | 1740-1760 | Very Strong | Medium |

| C=N / C=C Stretch | Oxazole Ring | 1500-1650 | Medium-Strong | Strong |

| CH₂/CH₃ Bend | Alkyl | 1350-1470 | Medium | Medium |

| C-O-C Stretch | Ester & Ring | 1000-1300 | Strong | Weak-Medium |

Correlation of Vibrational Frequencies with Electronic Structure

The interplay between a molecule's vibrational characteristics and its electronic structure offers deep insights into chemical bonding. For this compound, a synergistic approach combining experimental techniques like Infrared (IR) and Raman spectroscopy with computational chemistry, particularly Density Functional Theory (DFT), is essential to map these correlations. nanografi.com

DFT calculations serve as a powerful predictive tool for modeling molecular vibrational frequencies from first principles. uit.nouni-muenchen.de By creating a computational model of this compound and optimizing its geometry, a theoretical spectrum of normal vibrational modes can be generated. researchgate.netmdpi.com Each calculated frequency corresponds to a specific atomic motion, such as a bond stretch or bend. su.se

The vibrational frequencies of the primary functional groups in this compound are highly sensitive to their local electronic environment. The C=O stretching frequency of the ester, for example, is directly influenced by the electron-withdrawing properties of the attached oxazole ring. This electronic pull can modify the C=O bond order, leading to a shift in its characteristic frequency when compared to a simple alkyl ester. researchgate.net Likewise, the C=N and C-O vibrations within the oxazole ring are electronically coupled, and their frequencies are dependent on the delocalization of π-electrons throughout the heterocyclic system. ufg.br

The process of assigning experimental IR and Raman bands is greatly enhanced by comparing them to the computationally predicted spectrum. nih.gov A strong correlation between experimental and theoretical data validates the assignments and the computational model. Deviations can point to the influence of intermolecular forces or solvent interactions.

Table 1: Representative Vibrational Frequencies for this compound This interactive table outlines the expected characteristic vibrational frequencies for the key functional groups within this compound, derived from established spectroscopic data and analysis of analogous molecular structures.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| Carbonyl (Ester) | C=O Stretch | 1760 - 1785 | The frequency is elevated compared to standard aliphatic esters due to the electronic influence of the oxazole ring. |

| Oxazole Ring | C=N Stretch | 1610 - 1650 | This vibration is electronically coupled with other stretching modes within the heterocyclic ring. |

| Oxazole Ring | Ring C-O Stretch | 1020 - 1070 | A characteristic band for the ether-like linkage within the five-membered ring. |

| Ester Linkage | O-C(O) Stretch | 1200 - 1250 | Corresponds to the stretching vibration of the single bond connecting the oxazole ring oxygen to the carbonyl carbon. |

| Alkyl Chain | C-H Stretch | 2850 - 2960 | Represents the combined symmetric and asymmetric stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups. |

Note: Data is representative and based on general values for the specified functional groups and structural motifs.

In Situ Spectroscopic Monitoring of Reactions

Understanding reaction kinetics and mechanisms requires observing chemical transformations as they happen. In situ Fourier Transform Infrared (FTIR) spectroscopy is a premier Process Analytical Technology (PAT) that enables real-time, continuous monitoring of reacting species. youtube.comyale.edu

The synthesis of this compound, for instance, through the acylation of a 2-hydroxyoxazole precursor, is a process well-suited for in-situ FTIR monitoring. researchgate.net By inserting a specialized probe directly into the reaction mixture, spectra can be collected over time, tracking the consumption of reactants and the formation of products.

Key spectral events that would be monitored during such a synthesis include:

Reactant Consumption: A decrease in the intensity of the broad O-H stretching band from the 2-hydroxyoxazole starting material (typically found near 3200-3400 cm⁻¹).

Product Formation: The emergence and growth of a sharp, strong absorption band from the newly formed ester carbonyl (C=O) group of this compound, appearing in the 1760-1785 cm⁻¹ region. researchgate.net Plotting the intensity of this peak versus time provides a direct kinetic profile of product formation.

This real-time data allows for the precise determination of reaction rates, identification of reaction endpoints, and the potential observation of any short-lived intermediate species. youtube.comnih.gov

Electronic Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy probes the transitions of electrons between quantized energy levels within a molecule, initiated by the absorption of ultraviolet or visible light. msu.edu These methods reveal critical information about a molecule's light-absorbing components (chromophores) and its subsequent photophysical behavior.

Characterization of Electronic Transitions

The absorption of UV-Vis light by this compound is governed by the electronic transitions available within its chromophores: the oxazole ring and the carbonyl group. matanginicollege.ac.in The molecule is expected to display two principal types of electronic transitions: π → π* and n → π*. libretexts.org

π → π* Transitions: These are high-probability, high-intensity transitions where an electron is promoted from a π bonding orbital to a π* antibonding orbital. They are associated with the conjugated systems of the oxazole ring and the carbonyl double bond and typically occur at higher energies (shorter wavelengths). libretexts.org

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs of the nitrogen and oxygen atoms) into a π* antibonding orbital. Such transitions are often "forbidden" by symmetry rules, resulting in significantly lower absorption intensity, and they occur at lower energies (longer wavelengths) than π → π* transitions. matanginicollege.ac.in

The solvent can play a significant role in the observed spectrum. Polar solvents may stabilize the ground or excited states differently, causing a shift in the absorption maximum (a phenomenon known as solvatochromism). nih.govresearchgate.net

Table 2: Predicted Electronic Transitions for this compound This interactive table summarizes the plausible electronic transitions for this compound, including estimated absorption maxima (λmax) and molar absorptivity (ε) values based on data from analogous molecular systems. msu.edumatanginicollege.ac.in

| Transition Type | Chromophore System | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | Oxazole Ring, C=O | < 250 | > 10,000 |

| n → π | C=O, Oxazole Heteroatoms | 280 - 320 | < 1,000 |

Note: Values are estimates based on typical data for oxazoles and related carbonyl compounds.

Investigation of Excited State Dynamics

After a molecule like this compound absorbs a photon, it enters a short-lived electronic excited state. The study of the various pathways and timescales by which it returns to the ground state constitutes the field of excited state dynamics. nih.govnsf.gov

The main deactivation pathways include both radiative and non-radiative processes. The primary radiative pathway is fluorescence , which is the emission of light as the molecule relaxes from its lowest singlet excited state (S₁). researchgate.net Many oxazole derivatives are known to be fluorescent, making this an important property to investigate. nih.govnih.govperiodikos.com.br

Non-radiative pathways compete with fluorescence and include:

Internal Conversion (IC): A rapid, heat-dissipating transition between electronic states of the same spin (e.g., S₁ → S₀).

Intersystem Crossing (ISC): A transition between states of different spin (e.g., from the singlet S₁ state to the triplet T₁ state), which may be followed by phosphorescence or further non-radiative decay.

Advanced time-resolved spectroscopic techniques are used to measure the rates of these processes. Time-Correlated Single-Photon Counting (TCSPC) is used to determine the fluorescence lifetime (τ), which is the average time the molecule remains in the excited state, often on the nanosecond timescale. nih.govaub.edu.lb For a more complete picture, transient absorption spectroscopy uses an ultrafast laser "pump" pulse to excite the molecule and a "probe" pulse to monitor the decay of the excited state and the appearance of any new species (like triplet states), providing kinetic data from femtoseconds to microseconds. nih.govdiva-portal.orgosti.gov Investigating these dynamics for this compound is key to understanding its photostability and its potential for use in applications requiring specific fluorescence properties, such as in sensors or optical materials. researchgate.netnih.gov

Computational and Theoretical Studies of 2 Hexanoyloxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for predicting the behavior of molecules like 2-hexanoyloxazole. unipd.it By solving the Schrödinger equation, albeit with approximations, these methods can determine a wide range of molecular properties with increasing accuracy, thanks to advancements in theory and computational power. unipd.it

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in studying the ground-state properties of molecules. cecam.orgrsc.org DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties are a unique functional of the electron density. ornl.govtrygvehelgaker.no This approach is often more computationally tractable than wavefunction-based methods, making it suitable for a wide range of chemical systems. ornl.govjussieu.fr

In practice, the Kohn-Sham equations are solved, which separate the kinetic energy of a fictitious system of non-interacting electrons from the total energy functional. ornl.gov The remainder of the functional includes the classical Coulomb interaction and the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation. ornl.gov The accuracy of DFT calculations heavily relies on the chosen exchange-correlation functional, with numerous approximations available, such as the Local Density Approximation (LDA) and various Generalized Gradient Approximations (GGAs) and hybrid functionals (e.g., B3LYP, PBE0). cecam.orgornl.govplos.org For molecules like this compound, DFT can be employed to calculate optimized geometries, vibrational frequencies, and electronic properties, providing a solid foundation for understanding its chemical behavior. researchgate.netnih.gov

Post-Hartree-Fock Methods (e.g., MP2, CCSD(T)) for High Accuracy

While DFT is powerful, post-Hartree-Fock methods are often employed when higher accuracy is required, particularly for describing electron correlation effects that are not fully captured by standard DFT functionals. wikipedia.orgnumberanalytics.com These methods build upon the Hartree-Fock (HF) method, which approximates the many-electron wavefunction as a single Slater determinant and neglects electron correlation. catalysis.blogornl.gov

Common post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MP2): This method adds electron correlation by treating it as a perturbation to the HF solution. MP2 is often a cost-effective way to improve upon HF results. catalysis.blog

Configuration Interaction (CI): CI methods create a more accurate wavefunction by forming a linear combination of the HF determinant and determinants generated by exciting electrons to virtual orbitals. While full CI is theoretically exact within a given basis set, it is computationally expensive and typically only feasible for very small systems. ornl.gov Truncated CI methods, such as CISD (CI with single and double excitations), offer a compromise. ornl.gov

Coupled Cluster (CC) Theory: CC theory provides a size-consistent and accurate way to include electron correlation. The CCSD(T) method, which includes single, double, and a non-iterative treatment of triple excitations, is often referred to as the "gold standard" in computational chemistry for its high accuracy in energy calculations. numberanalytics.comcatalysis.blog

These methods, while computationally more demanding than DFT, are crucial for obtaining benchmark-quality data on the energetics and properties of molecules like this compound. wikipedia.orgornl.gov

Below is a table summarizing the key features of these high-accuracy methods.

| Method | Key Feature | Common Application |

| MP2 | Adds correlation via perturbation theory. | Balancing accuracy and cost. catalysis.blog |

| CI | Improves wavefunction with multiple configurations. | Describing excited states. catalysis.blog |

| CCSD(T) | Systematically includes correlation effects. | High-accuracy energy calculations. catalysis.blog |

Computational Spectroscopic Predictions (NMR, IR, UV-Vis)

Computational methods are highly effective in predicting various spectroscopic properties, which aids in the interpretation of experimental data. aip.org For this compound, these predictions can provide valuable structural and electronic information.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. plos.orgmdpi.com By computing the nuclear magnetic shielding tensors, it is possible to predict ¹H and ¹³C NMR spectra with good agreement with experimental values. mdpi.com

IR Spectroscopy: Theoretical calculations of vibrational frequencies, often performed using DFT, can help in assigning the bands observed in experimental FT-IR and Raman spectra. mdpi.comwhiterose.ac.uk The calculated frequencies are often scaled to better match experimental results, and a Potential Energy Distribution (PED) analysis can be used to characterize the nature of the vibrational modes. nih.govmdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate electronic excitation energies and predict UV-Vis absorption spectra. plos.orgmdpi.com These calculations can reveal the nature of electronic transitions, such as n→π* or π→π*, within the molecule. plos.org

The following table illustrates the application of computational methods in predicting spectroscopic data.

| Spectroscopy | Computational Method | Predicted Properties |

| NMR | GIAO plos.orgmdpi.com | Chemical Shifts (¹H, ¹³C) mdpi.com |

| IR | DFT mdpi.comwhiterose.ac.uk | Vibrational Frequencies mdpi.com |

| UV-Vis | TD-DFT plos.orgmdpi.com | Electronic Transitions, λmax plos.org |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions, providing insights that are often inaccessible through experimental observation alone. youtube.comnih.gov For reactions involving this compound, these methods can map out the entire reaction pathway, from reactants to products.

Identification of Transition States and Intermediates

A key aspect of understanding a reaction mechanism is the identification of all stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. rsc.org Computational methods can locate the geometries of these species and calculate their relative energies. Transition state structures, which represent the energy maxima along a reaction coordinate, are particularly important as they govern the kinetics of the reaction. wikipedia.org Various algorithms exist to locate these first-order saddle points on the potential energy surface.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) provides a comprehensive landscape of a molecule's energy as a function of its atomic coordinates. wikipedia.orglibretexts.org For a chemical reaction, the PES illustrates the energy changes as reactants are converted into products. wikipedia.orgsydney.edu.au By mapping the PES, chemists can visualize the reaction pathway as a trajectory moving through valleys (representing stable intermediates) and over mountain passes (representing transition states). libretexts.org

The study of the PES for reactions involving this compound can reveal:

The minimum energy path from reactants to products.

The activation energies for different reaction steps.

The possibility of competing reaction pathways.

The structure of transient intermediates and transition states. rsc.org

This detailed mapping allows for a fundamental understanding of the factors controlling the reactivity and selectivity of chemical transformations. sydney.edu.au The insights gained from PES calculations are crucial for designing new reactions and optimizing existing ones. aps.org

Solvent Effects in Reaction Pathways

The solvent environment is a critical factor that can significantly influence the thermodynamics and kinetics of a chemical reaction. rsc.org Solvents can alter reaction rates and selectivity by stabilizing or destabilizing reactants, products, and, most importantly, transition states. rsc.orgwikipedia.org Computational chemistry provides powerful tools to model and understand these complex solvent effects on the reaction pathways of molecules like this compound.

Two primary models are used to simulate solvation:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute. It is useful for initial screenings of various solvents to predict how polarity might affect reaction energy barriers.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box around the solute molecule. This method is more computationally intensive but provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding and dipole-dipole interactions, which can be crucial in determining reaction mechanisms. rsc.orgmdpi.com For instance, in a potential synthesis of this compound, an explicit model could reveal how a protic solvent might hydrogen-bond with the nitrogen or oxygen atoms of the oxazole (B20620) ring, affecting nucleophilicity or electrophilicity at different sites. saskoer.ca

Studies on similar reaction types show that polar protic solvents tend to favor reactions involving charged intermediates (like SN1 pathways) by stabilizing the carbocation and the leaving group. saskoer.ca Conversely, polar aprotic solvents can accelerate reactions like the SN2 pathway by solvating the cation but leaving the nucleophile relatively "bare" and more reactive. wikipedia.org Computational analysis of potential reaction pathways for this compound would involve calculating the energy profiles of the reactions in different simulated solvents to predict the most favorable conditions. rsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics, thermodynamic properties, and intermolecular interactions of a molecule like this compound. mdpi.comnih.gov A typical simulation involves defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulated environment (e.g., a box of solvent molecules), and running the simulation for a sufficient time to observe the dynamic behavior of the system. mdpi.comdovepress.com

Conformational Analysis and Flexibility of the Hexanoyl Chain

The hexanoyl chain of this compound possesses significant conformational flexibility due to the rotation around its single carbon-carbon bonds. Conformational analysis aims to identify the stable energy minima (conformers) and the energy barriers for rotation between them. lumenlearning.com

An MD simulation would track the dihedral angles along the hexanoyl chain over time, allowing for the construction of a potential energy surface. This surface reveals the most populated (lowest energy) conformations. For an acyclic chain like hexanoyl, key conformations include:

Anti-conformation: Where the largest substituent groups are positioned 180° apart, representing the most stable, lowest-energy state due to minimal steric hindrance. youtube.com

Gauche conformation: Where large groups are adjacent (dihedral angle of ~60°), which is slightly higher in energy than the anti-conformation due to steric strain. youtube.com

Eclipsed conformation: Where groups are directly aligned (dihedral angle of 0°), representing a high-energy transition state between staggered conformations. lumenlearning.com

The flexibility of the hexanoyl chain is crucial as it can influence how the molecule interacts with other molecules, such as solvent molecules or biological receptors. A more flexible chain can adapt its shape to fit into a binding site, while a more rigid structure may not. nih.govnih.gov

Table 1: Hypothetical Torsional Energy Profile for the C2-C3 Bond of the Hexanoyl Chain This table illustrates the type of data that would be generated from a conformational analysis study. The energy values are representative examples.

| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 0 | Eclipsed (Syn-periplanar) | 5.0 |

| 60 | Gauche | 0.9 |

| 120 | Eclipsed | 3.5 |

| 180 | Anti | 0.0 |

| 240 | Eclipsed | 3.5 |

| 300 | Gauche | 0.9 |

Interactions with Solvents and Other Molecules

MD simulations are exceptionally well-suited for studying the non-covalent interactions between a solute and its surrounding environment. mdpi.com For this compound, these interactions are dictated by its distinct chemical regions: the polar oxazole ring and the nonpolar aliphatic hexanoyl chain.

Oxazole Ring Interactions: The nitrogen and oxygen atoms in the oxazole ring are electron-rich and can act as hydrogen bond acceptors. In protic solvents like water or ethanol, MD simulations would likely show the formation of hydrogen bonds with solvent molecules. mdpi.com In aprotic polar solvents like acetonitrile, dipole-dipole interactions would predominate. wikipedia.org

Hexanoyl Chain Interactions: The long alkyl chain is hydrophobic. In aqueous solutions, water molecules would tend to form an ordered "cage-like" structure around the chain to maximize their own hydrogen bonding, a phenomenon known as the hydrophobic effect. mdpi.com In nonpolar solvents, the chain would interact favorably through weaker van der Waals forces.

MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. mdpi.com This analysis provides a detailed picture of the solvation shell and the specific nature of the solute-solvent interactions. aaai.org

Table 2: Illustrative Solute-Solvent Interaction Energies for this compound This table provides a hypothetical summary of interaction energies that could be derived from MD simulations in different solvents.

| Solvent | Interaction with Oxazole Ring (kcal/mol) | Interaction with Hexanoyl Chain (kcal/mol) | Primary Interaction Type(s) |

|---|---|---|---|

| Water (Polar Protic) | -8.5 | +2.0 (unfavorable) | Hydrogen Bonding, Hydrophobic Effect |

| Ethanol (Polar Protic) | -7.0 | -1.5 | Hydrogen Bonding, van der Waals |

| Acetonitrile (Polar Aprotic) | -4.5 | +1.0 | Dipole-Dipole, van der Waals |

| Hexane (Nonpolar) | +3.0 (unfavorable) | -3.0 | van der Waals |

Retrosynthetic Analysis and Prediction of Novel Synthetic Routes Using Computational Tools

Retrosynthetic analysis is a strategy for planning chemical syntheses by deconstructing a target molecule into simpler, commercially available precursors. solubilityofthings.com Modern computational tools, often powered by artificial intelligence and machine learning, have revolutionized this process by automating the identification of potential synthetic routes. the-scientist.com

These programs utilize vast databases of known chemical reactions to suggest strategic "disconnections" in the target molecule. mdpi.com3ds.com For this compound, a computational retrosynthetic analysis would likely identify two primary disconnection points:

The Ester Linkage: Breaking the bond between the oxazole ring and the carbonyl carbon. This suggests a synthesis involving the acylation of a 2-hydroxyoxazole precursor with hexanoyl chloride or a similar activated derivative of hexanoic acid.

The Oxazole Ring: Breaking down the heterocyclic ring itself. A common strategy for oxazole synthesis is the Robinson-Gabriel synthesis or similar cyclization reactions, which would involve constructing the ring from simpler acyclic precursors.

Computational tools can evaluate and rank these potential routes based on various criteria, such as the commercial availability of starting materials, reaction yields from the literature, and step-count, thereby accelerating the design of an efficient synthesis. the-scientist.com3ds.com

2 Hexanoyloxazole As a Versatile Synthetic Intermediate

Derivatization of the Hexanoyl Side Chain for Advanced Molecular Architectures

The hexanoyl side chain offers a secondary site for synthetic modification, allowing for the introduction of new functional groups and stereocenters to build advanced molecular structures.

The hexanoyl group possesses a terminal methyl group that can be functionalized through various C-H activation strategies. While specific examples for 2-Hexanoyloxazole are not extensively documented, established principles of organic chemistry suggest that free-radical halogenation could be employed to introduce a halide at the terminal (ω) position. This terminal halide can then serve as a handle for subsequent nucleophilic substitution reactions, enabling the attachment of a wide array of functional groups, such as azides, cyanides, or larger molecular fragments. This approach allows for the extension of the side chain and the construction of elaborate, bifunctional molecules where the oxazole (B20620) acts as a coordinating or directing group and the terminus of the side chain carries another reactive site.

The carbonyl group within the hexanoyl side chain is a key functional handle for introducing chirality. Stereoselective reduction of this ketone can yield a chiral secondary alcohol. This transformation can be achieved using a variety of chiral reducing agents or catalysts, such as those derived from boranes (e.g., CBS catalysts) or transition metals (e.g., Noyori-type hydrogenation catalysts).

Table 2: Potential Stereoselective Reduction of this compound

| Substrate | Reaction Type | Reagent/Catalyst | Product |

| This compound | Asymmetric Reduction | Chiral Borane Reagent (e.g., (R)-CBS) | (R)-1-(Oxazol-2-yl)hexan-1-ol |

| This compound | Asymmetric Hydrogenation | Ru-BINAP Catalyst | Chiral 1-(Oxazol-2-yl)hexan-1-ol |

The resulting chiral alcohol can be used in the synthesis of enantiomerically pure natural products or pharmaceutical agents. The hydroxyl group can also be further derivatized or used to direct subsequent reactions, adding another layer of synthetic versatility.

Functionalization at the Alkyl Chain Terminus

Applications in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. ambeed.comepdf.pub The primary role of 2-acyloxazoles in the context of MCRs appears to be as products rather than as starting materials. Several MCR strategies have been developed for the efficient, one-pot synthesis of the 2-acyloxazole scaffold itself.

For example, a notable iodine-catalyzed reaction combines arylmethyl ketones with thiocyanate (B1210189) in DMSO to produce 2-acyloxazoles. mdpi.com This process involves the cleavage of the thiocyanate C≡N bond, with the components assembling to form the final heterocyclic product. While this highlights the importance of the 2-acyloxazole structure, it positions it as a synthetic target of MCRs. The use of this compound as a reactive building block within an MCR is not a commonly reported application, suggesting that its synthetic utility is more pronounced in stepwise, directed synthesis where the oxazole core or the acyl chain is modified sequentially.

Role of this compound as a Building Block

This compound belongs to the class of 2-acyl oxazoles, which are recognized for their utility as versatile synthetic intermediates. The reactivity of this class of compounds is dictated by the electrophilic nature of the acyl group's carbonyl carbon and the unique electronic properties of the oxazole ring. The oxazole moiety can act as a masked functionality, which can be revealed or transformed in later synthetic steps. The preparation of 2-acyl oxazoles can be efficiently achieved through methods such as the reaction between Weinreb amides and 2-magnesiated oxazoles sigmaaldrich.com.

As a building block, this compound offers several reaction pathways for the construction of more complex molecules. The primary sites of reactivity are the carbonyl group of the hexanoyl substituent and the C-2 and C-5 positions of the oxazole ring, which are susceptible to nucleophilic and cycloaddition reactions, respectively cutm.ac.in.

Key Transformations and Applications:

Carbonyl Group Chemistry: The ketone functional group can undergo standard carbonyl reactions. For instance, it can be reduced to a secondary alcohol, (1-(oxazol-2-yl)hexan-1-ol), which can then be used in esterification or etherification reactions. It can also serve as a site for nucleophilic addition by organometallic reagents, allowing for the extension of the carbon chain.

Nucleophilic Substitution: The oxazole ring, particularly at the C-2 position, can undergo nucleophilic substitution, especially if the acyl group is transformed into a better leaving group cutm.ac.in. This allows for the introduction of various nucleophiles, effectively replacing the hexanoyl portion of the molecule.

Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, reacting with dienophiles to form pyridine (B92270) derivatives after a subsequent elimination step cutm.ac.in. This transformation is a powerful tool for constructing highly substituted pyridine rings, which are prevalent in pharmaceuticals and agrochemicals.

Ring-Opening Reactions: In the presence of a strong base, the oxazole ring can be deprotonated at the C-2 position, which may lead to ring-opening, ultimately forming an isonitrile cutm.ac.in. This reactivity provides a pathway to structures that are not readily accessible otherwise.

The table below summarizes the potential synthetic transformations of this compound, highlighting its role as a versatile building block.

| Reaction Type | Reagents/Conditions | Resulting Functionality/Scaffold |

| Carbonyl Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary Alcohol |

| Diels-Alder Cycloaddition | Dienophile (e.g., Acrylonitrile), Heat | Substituted Pyridine cutm.ac.in |

| Ring Opening | Strong Base (e.g., n-BuLi) | Isonitrile derivative cutm.ac.in |

Design of Novel MCRs Involving Oxazole Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of all starting materials. rsc.org The design of novel MCRs for the synthesis of oxazole derivatives has become a significant area of research due to the prevalence of the oxazole core in biologically active compounds and functional materials. rsc.orgresearchgate.net These one-pot reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. rsc.orgjsynthchem.com

The design of these reactions hinges on the careful selection of starting materials that can participate in a cascade of reactions to form the oxazole ring. A common strategy involves a variation of the Robinson-Gabriel synthesis, where a key intermediate, often a 2-acylamino ketone, is formed in situ and then cyclizes. wikipedia.orgacs.org

Several innovative MCRs have been developed:

Three-Component Synthesis from Carboxylic Acids: A sustainable method uses a copper catalyst to promote the reaction between carboxylic acids, benzoin, and ammonium (B1175870) acetate (B1210297) in water to yield highly substituted oxazoles. jsynthchem.com This approach is environmentally friendly and allows for easy product separation. jsynthchem.com

Acid-Promoted Tandem Cyclization: Diverse and fully substituted oxazoles can be synthesized from arylglyoxal monohydrates, nitriles, and various carbon-based nucleophiles. acs.org This method is notable for its ability to incorporate functionalities like 4-hydroxycoumarin (B602359) and 2-naphthol (B1666908) into the final oxazole structure. acs.org

Visible-Light-Induced MCR: A catalyst- and additive-free three-component reaction has been reported using iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles under visible light. rsc.org This reaction proceeds through a unique carbenic phosphorus-nitrile hybrid ylide intermediate. rsc.org

Isocyanide-Based MCRs: The reaction of amines, aldehydes or ketones, and α-acidic isocyano amides or esters can be selectively controlled to produce 2-substituted oxazoles. nih.gov The selectivity is achieved by careful choice of solvent and catalyst (e.g., Ag(I) or Cu(I)). nih.gov

The following table provides examples of MCRs designed for the synthesis of oxazole derivatives.

| Components | Catalyst/Conditions | Oxazole Product Type | Reference |

| 1. Benzoin, Carboxylic Acid, Ammonium Acetate | CuFe₂O₄, H₂O | 2,4,5-Trisubstituted Oxazoles | jsynthchem.com |

| 2. Arylglyoxal monohydrate, Nitrile, C-Nucleophile | Acid-promoted | Fully Substituted Oxazoles | acs.org |

| 3. Iodonium-phosphonium ylide, Carboxylic Acid, Nitrile | Visible Light | 2,4,5-Trisubstituted Oxazoles | rsc.org |

| 4. Amine, Aldehyde/Ketone, α-Acidic Isocyanide Ester | Ag(I) or Cu(I) catalyst | 2-Substituted Oxazoles | nih.gov |

These examples demonstrate that the rational design of MCRs provides powerful and flexible pathways to a wide array of complex oxazole derivatives, which are valuable intermediates for various applications.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for 2-Hexanoyloxazole Chemistry

The synthesis of 2-acyloxazoles, including this compound, often relies on catalytic transformations. While established methods exist, the future lies in creating more robust, efficient, and sustainable catalytic systems. Research is trending towards catalysts that offer higher yields, greater selectivity, and operate under milder, more environmentally friendly conditions.

Transition-metal catalysis remains a cornerstone of synthetic chemistry, with significant potential for innovation in oxazole (B20620) synthesis. Recent advances have highlighted the utility of palladium (Pd), copper (Cu), and nickel (Ni) catalysts in the direct C-H functionalization and cross-coupling reactions of oxazole rings. beilstein-journals.orgnih.govmdpi.com For instance, Pd-catalyzed direct arylation has been shown to be effective for the C2- and C5-positions of the oxazole core. beilstein-journals.org Future work will likely focus on developing catalysts with enhanced selectivity for the C2 position, which is crucial for synthesizing 2-substituted oxazoles like this compound. The development of novel phosphine (B1218219) ligands, such as RuPhos and CataCXium® A, has already demonstrated the ability to tune the regioselectivity of these reactions. beilstein-journals.org

Furthermore, the exploration of bimetallic catalytic systems, such as Pd/Cu, is a promising avenue. nih.gov These systems can offer synergistic effects, leading to improved reaction efficiency and the ability to use a wider range of starting materials. mdpi.comresearchgate.net Another area of intense interest is the development of catalysts that enable C-H acyloxylation directly, a process that could streamline the synthesis of this compound. Ruthenium-based electrocatalysts, for example, have shown promise in C-H acyloxylation reactions of other aromatic systems and could be adapted for oxazole chemistry. mdpi.com

Beyond metals, organocatalysis and iodine-catalyzed reactions are gaining traction as greener alternatives. Molecular iodine has been successfully used as a catalyst for the synthesis of 2-acyloxazoles from arylmethyl ketones. researchgate.netresearchgate.net This approach is attractive due to the low cost and low toxicity of iodine. researchgate.net Future research will likely aim to expand the substrate scope and improve the efficiency of these metal-free systems. researchgate.net

| Catalyst System | Reaction Type | Potential Advantage for this compound Synthesis |

| Palladium(0)/Ligand | Direct C-H Arylation/Alkenylation | Tunable regioselectivity for C2 functionalization. beilstein-journals.orgmdpi.com |

| Copper(I)/Ligand | Direct C-H Arylation | Cost-effective alternative to palladium for cross-coupling. nih.gov |

| Nickel(II)/Copper | Direct C-H Alkylation | Enables coupling with non-activated alkyl halides. mdpi.com |

| Molecular Iodine (I₂) / DMSO | Oxidative Cyclization | Metal-free, economical, and environmentally friendly. researchgate.netresearchgate.net |

| Ruthenium(II) Electrocatalyst | C-H Acyloxylation | Potential for direct synthesis via C-H activation. mdpi.com |

Integration of Machine Learning and AI in Predicting this compound Reactivity and Synthesis

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for predicting reaction outcomes and accelerating the discovery of new synthetic routes. For this compound, machine learning (ML) models offer the potential to rapidly screen reaction conditions, predict yields, and even suggest novel pathways for its synthesis.

Recent studies have demonstrated the feasibility of using ML, particularly random forest models and neural networks, to predict chemical reactivity and regioselectivity in heterocyclic compounds. chemrxiv.orgprinceton.edu For instance, ML models have been trained on large datasets of C-N cross-coupling reactions to predict reaction performance with high accuracy. nih.gov This approach could be adapted to the synthesis of this compound, helping chemists to identify the optimal catalyst, solvent, and base combinations without exhaustive experimental screening. acs.org Models can be trained to recognize the subtle electronic and steric effects of the hexanoyl group and the oxazole ring, leading to more accurate predictions. acs.org

A significant challenge in applying ML to chemistry is the need for large, high-quality datasets. acs.org Future efforts will likely involve the use of high-throughput experimentation (HTE) to generate standardized data for training more robust models. arxiv.org Iterative active learning, where the ML model suggests new experiments to perform to improve its own predictive power, is a particularly exciting frontier. arxiv.org This synergy between automated experimentation and AI could dramatically accelerate the optimization of synthetic routes to this compound.

Furthermore, AI is being developed to work on reaction representation and prediction. Models based on natural language processing, such as transformers, can learn the "language" of chemical reactions from vast literature databases and predict the products of unseen reactant combinations. chemrxiv.orgrsc.orgmdpi.com Such tools could be invaluable in exploring novel disconnections and synthetic strategies for complex molecules containing the this compound scaffold.

| AI/ML Application | Relevance to this compound | Key Research Focus |

| Yield Prediction | Optimizing reaction conditions for higher efficiency. | Developing models trained on specific oxazole functionalization reactions. nih.govacs.org |

| Regioselectivity Prediction | Ensuring selective functionalization at the C2 position. | Incorporating physical organic features into models for radical C-H functionalization. chemrxiv.org |

| Reaction Condition Recommendation | Identifying optimal catalysts, solvents, and reagents. | Overcoming literature bias in training data through systematic data generation. acs.org |

| Novel Pathway Discovery | Proposing new synthetic routes. | Using zero-shot or transfer learning to predict outcomes of unseen reaction types. rsc.orgmdpi.com |

Exploration of Unconventional Reaction Media for this compound Transformations

The principles of green chemistry are increasingly influencing the design of synthetic processes. A key aspect of this is the replacement of volatile and often toxic organic solvents with more sustainable alternatives. For the synthesis and transformation of this compound, unconventional reaction media such as ionic liquids (ILs) and deep eutectic solvents (DESs) represent a significant area of future research. researchgate.netorganic-chemistry.org

Ionic liquids, which are salts with low melting points, offer several advantages, including low volatility, high thermal stability, and the ability to be recycled. ijpsonline.com They have been successfully employed as both the solvent and promoter in the synthesis of substituted oxazoles, such as in the one-pot van Leusen synthesis. researchgate.netijpsonline.comijpsonline.comresearchgate.net Research has shown that the choice of ionic liquid can influence reaction yields and that these solvents can often be recovered and reused multiple times without a significant loss of activity, making the process more economical and environmentally friendly. ijpsonline.comisfcppharmaspire.com

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are another promising class of green solvents. researchgate.netfrontiersin.orgmdpi.com They are typically biodegradable, non-toxic, and can be prepared from inexpensive, renewable sources like choline (B1196258) chloride and urea. frontiersin.orgnih.gov DESs have been shown to act as both the solvent and catalyst in the synthesis of various nitrogen-containing heterocycles. mdpi.comnih.gov Their ability to facilitate reactions under mild conditions and their recyclability make them highly attractive for future applications in this compound synthesis. frontiersin.org

Future research will focus on designing task-specific ILs and DESs tailored for oxazole chemistry, optimizing their physicochemical properties to enhance reaction rates and selectivity. The exploration of these media in combination with novel catalytic systems (Section 7.1) could lead to highly efficient and sustainable synthetic protocols.

| Unconventional Medium | Key Components | Advantages in Oxazole Synthesis |

| Ionic Liquids (ILs) | e.g., 1-butyl-3-methylimidazolium bromide ([bmim]Br) | Non-volatile, thermally stable, recyclable, can act as reaction promoter. ijpsonline.comijpsonline.comresearchgate.net |

| Deep Eutectic Solvents (DESs) | e.g., Choline chloride/Urea | Biodegradable, non-toxic, renewable sources, can act as both solvent and catalyst. researchgate.netfrontiersin.orgnih.gov |

Advanced Mechanistic Insights through Combined Experimental and Theoretical Approaches

A fundamental understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. For this compound chemistry, a synergistic approach that combines advanced experimental techniques with high-level theoretical calculations will be instrumental in elucidating complex reaction pathways.

Experimental methods such as in-situ spectroscopic monitoring can provide real-time data on the formation of intermediates and reaction kinetics. When coupled with computational chemistry, particularly Density Functional Theory (DFT) calculations, a detailed picture of the reaction mechanism can be constructed. For example, DFT studies have been used to investigate the mechanism of 2-aminooxazole formation, revealing the critical catalytic role of phosphate (B84403) ions in multiple steps of the reaction pathway. beilstein-journals.org Similar approaches can be applied to the various synthetic routes for this compound to identify rate-determining steps, transition state structures, and the influence of catalysts and substituents.

Combined experimental and theoretical studies are also powerful tools for understanding regioselectivity. In the reaction of β-azolyl enamines with nitrile oxides to form isoxazoles, a concerted mechanism was proposed based on both experimental outcomes and theoretical calculations, explaining the observed high regio- and stereospecificity. sci-hub.se For the direct functionalization of the oxazole ring, computational models can help explain why a particular catalyst or solvent favors reaction at the C2 versus the C5 position. beilstein-journals.org

Furthermore, the mechanism of photoinduced isomerizations, such as the rearrangement of isoxazoles to oxazoles via a 2-acylazirine intermediate, has been investigated using theoretical calculations and nonadiabatic dynamics simulations. aip.orgrsc.org Understanding such fundamental transformations can open doors to novel photochemical routes for synthesizing substituted oxazoles. By resolving discrepancies between experimental data and theoretical predictions, as was done for the atmospheric oxidation of oxazole by OH radicals, researchers can build more accurate and predictive models. researchgate.net This deeper mechanistic knowledge will ultimately enable the more precise control and optimization of reactions involving this compound.

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental results in mechanistic studies?

- Methodological Answer :

- Step 1 : Re-optimize computational parameters (basis sets, solvation models) .

- Step 2 : Validate transition states with IRC (Intrinsic Reaction Coordinate) analysis .

- Step 3 : Conduct kinetic isotope effects (KIE) experiments to confirm proposed mechanisms .

Guidelines for Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.